

Technical Support Center: CZC-25146 Hydrochloride and Blood-Brain Barrier Penetration

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Compound of Interest		
Compound Name:	CZC-25146 hydrochloride	
Cat. No.:	B1139147	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **CZC-25146 hydrochloride** and encountering challenges with its penetration of the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is CZC-25146 hydrochloride and what is its primary mechanism of action?

CZC-25146 hydrochloride is a potent and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It shows high affinity for both wild-type LRRK2 and the G2019S mutant, with IC50 values of 4.76 nM and 6.87 nM, respectively.[1][2][4] By inhibiting LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease, CZC-25146 has been investigated for its neuroprotective potential.[1][5] It has been shown to prevent mutant LRRK2-induced injury in neurons in vitro.[1][5]

Q2: What is the evidence regarding the blood-brain barrier penetration of **CZC-25146 hydrochloride**?

Pharmacokinetic studies in mice have indicated that **CZC-25146 hydrochloride** exhibits poor brain penetration.[5] One study reported brain penetration of approximately 4%.[5] This low

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level of CNS exposure presents a significant challenge for its development as a therapeutic agent for neurological disorders.

Q3: What are the potential reasons for the poor BBB penetration of **CZC-25146 hydrochloride**?

While specific studies on the BBB transport of CZC-25146 are not extensively published, the poor penetration is likely due to a combination of its physicochemical properties and potential interactions with BBB transport mechanisms. Factors that can limit BBB penetration include:

- Efflux Transporter Activity: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the brain endothelial cells and back into the bloodstream.[6][7] CZC-25146 may be a substrate for one or more of these transporters.
- Physicochemical Properties: The "Rule of 5" suggests that molecules with a molecular
 weight greater than 500, more than 5 hydrogen bond donors, and more than 10 hydrogen
 bond acceptors may exhibit poor membrane permeability.[8] While CZC-25146's molecular
 weight is under 500, its other properties could contribute to limited passive diffusion across
 the BBB.
- Plasma Protein Binding: High binding to plasma proteins reduces the concentration of the free, unbound drug available to cross the BBB.[9] The extent of plasma protein binding for CZC-25146 would be a critical parameter to determine.

Q4: What are the general strategies to improve the BBB penetration of a compound like CZC-25146?

Several strategies can be employed to enhance the CNS penetration of drug candidates:

- Prodrug Approach: Modifying the chemical structure to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the brain.
- Inhibition of Efflux Transporters: Co-administration of the drug with an inhibitor of P-gp or other relevant efflux transporters, though this can lead to systemic toxicity and drug-drug interactions.[10]



- Receptor-Mediated Transport: Conjugating the drug to a ligand that binds to a specific receptor on the BBB, such as the transferrin receptor, to facilitate its transport into the brain via a "Trojan horse" mechanism.[11]
- Nanoparticle Delivery: Encapsulating the drug in nanoparticles designed to cross the BBB.
 [12]
- Structural Modification: Synthesizing new analogs of CZC-25146 with optimized physicochemical properties for better BBB permeability.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of **CZC-25146 hydrochloride**'s BBB penetration.

Issue 1: In Vivo Study Shows Low Brain-to-Plasma (B/P) Concentration Ratio.

- Potential Cause 1: High Efflux Transporter Activity.
 - Troubleshooting Step: Conduct in vitro transporter assays using cell lines overexpressing human P-gp (MDR1) and BCRP, such as MDCK-MDR1 or Caco-2 cells.[7] A high efflux ratio (Papp B-A / Papp A-B) would suggest that CZC-25146 is a substrate for these transporters.
- Potential Cause 2: Poor Passive Permeability.
 - Troubleshooting Step: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[9] This in vitro model assesses a compound's ability to diffuse across an artificial lipid membrane, providing a measure of its passive permeability independent of active transport.
- Potential Cause 3: High Plasma Protein Binding.
 - Troubleshooting Step: Determine the fraction of unbound drug in plasma (fu,plasma) using equilibrium dialysis or ultracentrifugation.[9] A low fu,plasma means less drug is available to cross the BBB.
- Potential Cause 4: Rapid Metabolism.

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 Troubleshooting Step: Analyze plasma and brain samples for the presence of CZC-25146 metabolites. Rapid peripheral metabolism can reduce the amount of parent drug reaching the brain.

Issue 2: In Vitro Transwell Assay (e.g., MDCK-MDR1) Shows a High Efflux Ratio.

- Potential Cause: CZC-25146 is a substrate for P-glycoprotein (P-gp).
 - Troubleshooting Step 1: Confirm P-gp substrate activity by co-incubating CZC-25146 with a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated efflux.
 - Troubleshooting Step 2: If the efflux ratio is not significantly reduced by a P-gp inhibitor, consider investigating other efflux transporters like BCRP by using specific inhibitors for those transporters.

Issue 3: Conflicting Results Between In Vitro and In Vivo BBB Penetration Studies.

- Potential Cause 1: Species Differences in Transporter Expression and Activity.
 - Troubleshooting Step: If using a non-human in vitro model, consider that transporter expression and substrate specificity can differ between species.[13] Using human-derived in vitro models, such as those derived from induced pluripotent stem cells (iPSCs), may provide a better correlation with human in vivo outcomes.[14][15]
- Potential Cause 2: In Vivo Metabolism Not Accounted for in In Vitro Models.
 - Troubleshooting Step: Ensure that the in vivo study is measuring the concentration of the parent compound and not just total radioactivity if a radiolabeled compound is used.
 Metabolites may have different BBB penetration characteristics.
- Potential Cause 3: Limitations of the In Vitro Model.
 - Troubleshooting Step: Recognize the inherent limitations of in vitro models.[13][14]
 Factors like the absence of blood flow, interactions with other cell types (pericytes, astrocytes), and the dynamic nature of the BBB are not fully replicated.[15][16] Consider



more complex in vitro models like dynamic BBB models or microfluidic "BBB-on-a-chip" systems.[16]

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of CZC-25146

Parameter	Value	Reference
Molecular Formula	C22H25FN6O4S	[3][4]
Molecular Weight	488.54 g/mol	[3][4]
IC50 (wild-type LRRK2)	4.76 nM	[1][2][4]
IC50 (G2019S LRRK2)	6.87 nM	[1][2][4]
Solubility	Soluble to 100 mM in DMSO	[4]
Brain Penetration (in vivo)	~4%	[5]
Plasma Protein Binding	Data not publicly available	
Passive Permeability (PAMPA)	Data not publicly available	_
Efflux Ratio (in vitro)	Data not publicly available	_

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Assay (e.g., MDCK-MDR1)

- Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, exhibiting a high transendothelial electrical resistance (TEER) value, which indicates tight junction integrity.[14][17]
- Experimental Setup:
 - The Transwell insert represents the apical (blood) side, and the well represents the basolateral (brain) side.



- Prepare a stock solution of CZC-25146 hydrochloride in a suitable solvent (e.g., DMSO)
 and dilute it to the final concentration in transport buffer.
- Permeability Assay (A to B):
 - Add the CZC-25146 solution to the apical chamber.
 - At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
 - Replace the collected volume with fresh transport buffer.
- Permeability Assay (B to A):
 - Add the CZC-25146 solution to the basolateral chamber.
 - Collect samples from the apical chamber at the same time points.
- Sample Analysis: Quantify the concentration of CZC-25146 in all samples using a validated analytical method, such as LC-MS/MS.[18]
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).
 - Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 is generally
 considered indicative of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents to Determine Brain Penetration

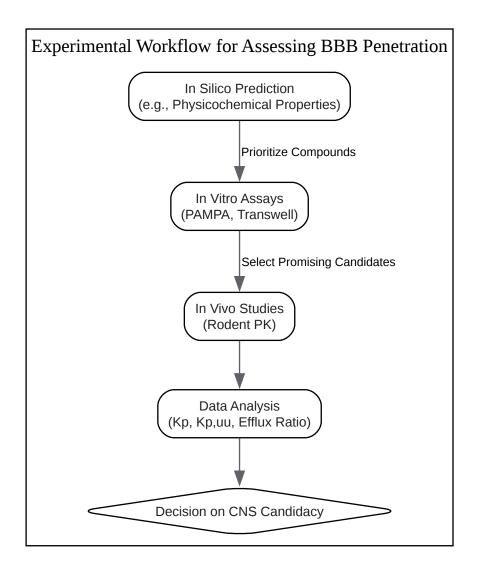
- · Animal Model: Use adult male mice or rats.
- Drug Administration: Administer CZC-25146 hydrochloride via the intended clinical route (e.g., oral gavage) or intravenously at a defined dose.[1]
- Sample Collection: At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) and whole brains.



- Sample Processing:
 - Process the blood to obtain plasma.
 - Homogenize the brain tissue in a suitable buffer.
- Sample Analysis: Determine the concentration of CZC-25146 in plasma and brain homogenate samples using a validated LC-MS/MS method.[18][19]
- Data Analysis:
 - Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.
 - To account for plasma and brain tissue binding, determine the unbound fraction in plasma (fu,plasma) and brain (fu,brain) and calculate the unbound brain-to-plasma ratio (Kp,uu): Kp,uu = Kp * (fu,plasma / fu,brain).[6] A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry, while a value significantly less than 1 suggests active efflux.

Visualizations

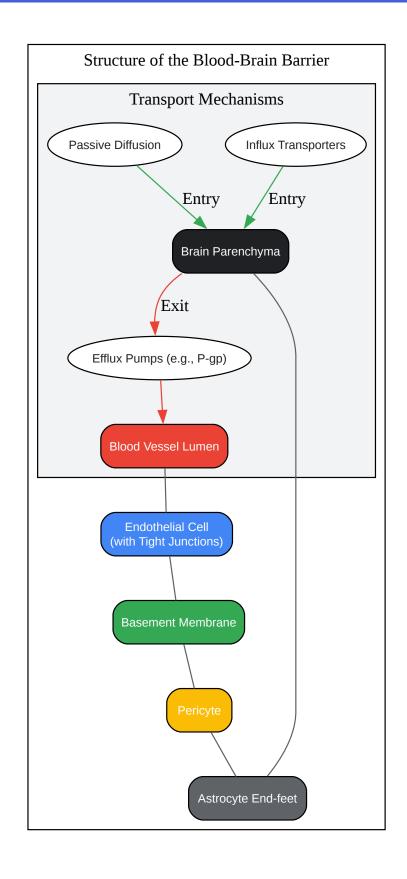




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Workflow for BBB Penetration Assessment.

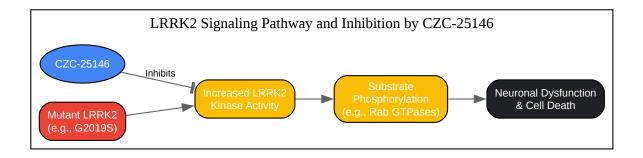




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Key Components of the Blood-Brain Barrier.





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Inhibitory Action of CZC-25146 on the LRRK2 Pathway.

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